Iberdomide
説明
Iberdomide is an experimental thalidomide analog that works as a cereblon E3 ligase modulator . It has a higher binding affinity than lenalidomide or pomalidomide . It is being developed by Bristol Myers Squibb for various cancers and was also tested in people with lupus .
Synthesis Analysis
Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer . A new series of thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .
Molecular Structure Analysis
Iberdomide has a molecular formula of C25H27N3O5 . Its average mass is 449.499 Da and its monoisotopic mass is 449.195068 Da .
Chemical Reactions Analysis
Coadministration of iberdomide with itraconazole increased iberdomide peak plasma concentration (Cmax) 17% and area under the concentration curve (AUC) approximately 2.4-fold relative to administration of iberdomide alone . The Cmax and AUC of iberdomide were reduced by approximately 70% and 82%, respectively, when iberdomide was administered with rifampin compared with iberdomide administered alone .
Physical And Chemical Properties Analysis
Iberdomide has a molecular formula of C25H27N3O5 . Its molar mass is 449.507 g·mol−1 .
科学的研究の応用
Systemic Lupus Erythematosus (SLE)
Specific Scientific Field
Immunology and Autoimmunity
Summary
Iberdomide is being evaluated for the treatment of systemic lupus erythematosus (SLE) , an autoimmune disease characterized by chronic inflammation affecting multiple organs. SLE results from an abnormal immune response that targets self-antigens, leading to tissue damage.
Methods and Experimental Procedures
In a phase 2 clinical trial, patients were randomly assigned to receive oral iberdomide at different doses (0.45 mg, 0.30 mg, or 0.15 mg) or placebo once daily for 24 weeks. These doses were administered in addition to standard medications for SLE. The primary endpoint was a response on the SLE Responder Index (SRI-4) , which included criteria such as reduction in the Systemic Lupus Erythematosus Disease Activity Index 2000 score, absence of new disease activity, and stable physician assessment scores.
Results
These results indicate that iberdomide has potential as a therapeutic option for SLE .
Multiple Myeloma
Specific Scientific Field
Hematology and Oncology
Summary
Iberdomide has shown promise in the treatment of multiple myeloma , a malignancy arising from plasma cells in the bone marrow. Combination therapy with iberdomide and dexamethasone (referred to as “IBER-dex”) demonstrated an overall response rate (ORR) of approximately 30% to 50% in heavily pretreated myeloma patients .
Methods and Experimental Procedures
Iberdomide modulates the CRBN (cereblon) protein, promoting ubiquitination and proteasome-dependent degradation of transcription factors Ikaros and Aiolos . Compared to other immunomodulatory drugs (IMiDs), Iberdomide binds to CRBN with higher affinity and efficiently degrades Ikaros/Aiolos, leading to antimyeloma and immunomodulatory effects .
Bone Marrow Immune Cell Subsets
Specific Scientific Field
Hematology and Immunology
Summary
Iberdomide impacts immune cell subsets within the bone marrow, particularly in patients with relapsed/refractory multiple myeloma .
Methods and Experimental Procedures
Research has shown that Iberdomide increases both innate and adaptive immune cell populations in the bone marrow. These effects may contribute to its therapeutic activity in multiple myeloma .
Phase 2 Trial of Iberdomide in Systemic Lupus Erythematosus International Myeloma Foundation - Iberdomide Preclinical and Translational Support for Clinical Development of Iberdomide Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma
将来の方向性
特性
IUPAC Name |
(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOHGPZAQLIBH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iberdomide | |
CAS RN |
1323403-33-3 | |
Record name | Iberdomide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iberdomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IBERDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。